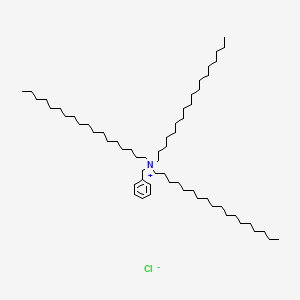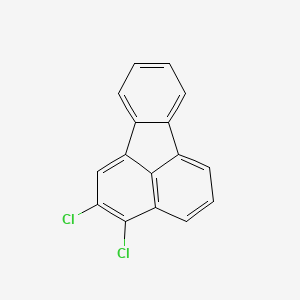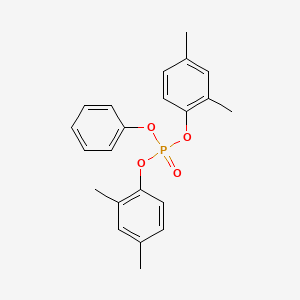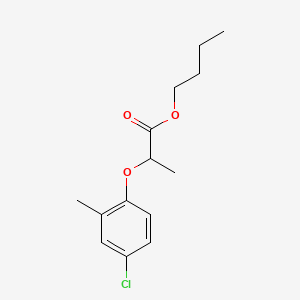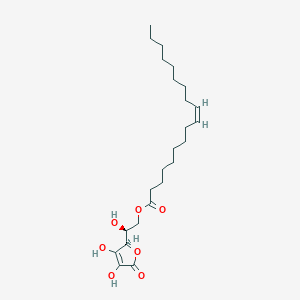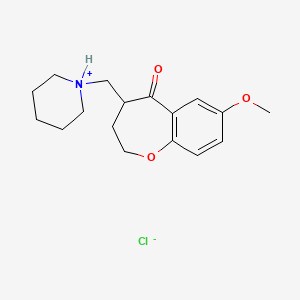
7-Methoxy-4-(piperidinomethyl)-3,4-dihydro-1-benzoxepin-5(2H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-4-(piperidinomethyl)-3,4-dihydro-1-benzoxepin-5(2H)-one hydrochloride is a synthetic organic compound that belongs to the class of benzoxepines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4-(piperidinomethyl)-3,4-dihydro-1-benzoxepin-5(2H)-one hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Benzoxepin Core: The initial step involves the formation of the benzoxepin core through a cyclization reaction.
Introduction of the Piperidinomethyl Group: The piperidinomethyl group is introduced via a nucleophilic substitution reaction.
Methoxylation: The methoxy group is added through an electrophilic aromatic substitution reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput synthesis techniques and advanced purification methods such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-4-(piperidinomethyl)-3,4-dihydro-1-benzoxepin-5(2H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
7-Methoxy-4-(piperidinomethyl)-3,4-dihydro-1-benzoxepin-5(2H)-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including its role as a precursor for drug development.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Biology: It is used in research to study cellular processes and biochemical pathways.
Industry: The compound is utilized in the synthesis of other complex molecules and as a reagent in chemical reactions.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-4-(piperidinomethyl)-3,4-dihydro-1-benzoxepin-5(2H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include receptors, enzymes, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
7-Methoxy-4-(aminomethyl)-benzoxepin: Similar structure but with an aminomethyl group instead of a piperidinomethyl group.
4-(Piperidinomethyl)-benzoxepin: Lacks the methoxy group.
7-Methoxy-benzoxepin: Lacks the piperidinomethyl group.
Uniqueness
7-Methoxy-4-(piperidinomethyl)-3,4-dihydro-1-benzoxepin-5(2H)-one hydrochloride is unique due to the presence of both the methoxy and piperidinomethyl groups, which contribute to its distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
96401-82-0 |
|---|---|
Fórmula molecular |
C17H24ClNO3 |
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
7-methoxy-4-(piperidin-1-ium-1-ylmethyl)-3,4-dihydro-2H-1-benzoxepin-5-one;chloride |
InChI |
InChI=1S/C17H23NO3.ClH/c1-20-14-5-6-16-15(11-14)17(19)13(7-10-21-16)12-18-8-3-2-4-9-18;/h5-6,11,13H,2-4,7-10,12H2,1H3;1H |
Clave InChI |
KQTUMGCYBHTSTM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)OCCC(C2=O)C[NH+]3CCCCC3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


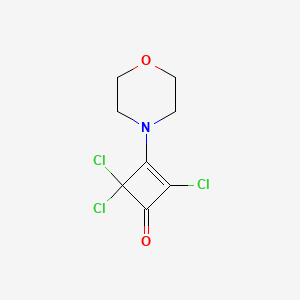
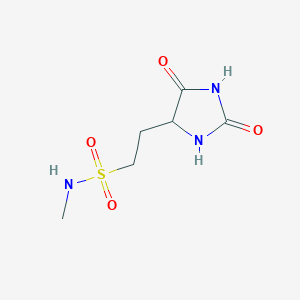
![3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride](/img/structure/B13774556.png)

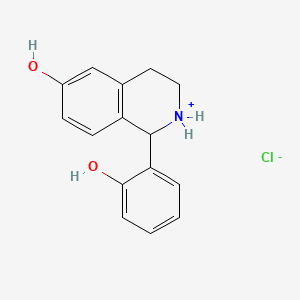
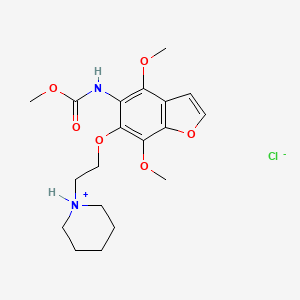
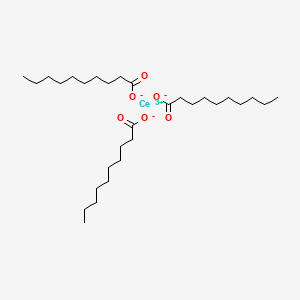
![(3aS,4R,6aS)-4-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13774593.png)
